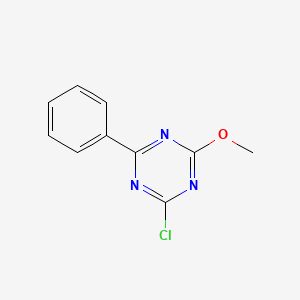

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine

Vue d'ensemble

Description

“2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine” is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Chemical Reactions Analysis

“this compound” is a stable, yet highly reactive compound . It can undergo various chemical reactions, including catalytic amide-forming reactions .Applications De Recherche Scientifique

Photoinitiator for Polymerization

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine derivatives, like 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), have been utilized as photoinitiators for UV-crosslinking of acrylic pressure-sensitive adhesives. These compounds act as effective co-initiators in photoinitiating systems under visible light, increasing the efficiency of polymerization reactions (Kabatc, Czech, & Kowalczyk, 2011).

Antifungal Agents

Certain 1,3,5-triazine derivatives show promising antifungal activity. For example, compounds synthesized from 2,4,6-Trichloro 1,3,5-triazine reacted with nucleophilic reagents like 4-methoxy-2-aminobenzothiazole and 2-chloro-4-trifluoromethyl-aniline exhibited fungicidal activity against various fungi, demonstrating their potential as antifungal agents (Sareen, Khatri, Jain, & Sharma, 2009).

Density Functional Theory Studies

The structure of optically active 1,3,5-triazine derivatives, like 2-chloro-4-methoxy-6-[(R)-1-phenylethylamino]-1,3,5-triazine, has been studied using density functional theory (DFT) and time-dependent DFT methods. This approach allows for investigating molecular electronic circular dichroism (CD) and absorption UV spectra, enhancing the reliability of theoretical predictions (Alagona, Ghio, & Monti, 2007).

Nucleophilic Substitution Reactions

1,3,5-Triazine derivatives undergo nucleophilic substitution reactions, demonstrating their reactivity. For instance, compounds like 2-methoxy-4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazine showed significant reactivity in reactions with aniline, diethylamine, and other nucleophiles, highlighting their chemical versatility (Tsunoda, Hashida, Sekiguchi, & Matsui, 1976).

Synthesis of Derivatives and Antimicrobial Activity

Synthesis of various 1,3,5-triazine derivatives, such as 2,4-ditrichloromethyl-6-Methyl-1,3,5-Triazine and its analogs, has been achieved, with some showing significant antimicrobial activity against bacteria and fungi. These findings highlight the potential of these compounds in antimicrobial applications (Kathiriya, Purohit, & Purohit, 2015).

Fluorescence Spectroscopy and X-ray Structure Analysis

1,3,5-Triazine derivatives, including methoxy derivatives, have been studied using fluorescence spectroscopy and X-ray structure analysis. These studies provide insights into the molecular structures and potential applications in areas such as ultraviolet absorbers (Keck et al., 1998).

Fluorescent Reagent for Amino Acid Analysis

Compounds like 2-chloro-4-methoxy-6-(4-methoxy-1-naphthyl)-[1,3,5]triazine (CMMNT) have been synthesized and used as fluorescent reagents for the derivatization of amino acids. This application is crucial for quantitative amino acid analysis in various biochemical and pharmaceutical studies (Brückner & Wachsmann, 2003).

Hyperbranched Polymer Synthesis

1,3,5-Triazine derivatives are used in the synthesis of hyperbranched poly(ether ketone) with triazine moieties. These polymers show high glass transition temperatures and can be modified for various applications, including self-aggregation and optoelectronic implementations (Cho, Chang, Kim, Lee, & Kim, 2001).

Co-crystal Structures and Hirshfeld Surface Analysis

The co-crystal structures of 1,3,5-triazine derivatives with other molecules like 4-chlorobenzoic acid and 4-methoxybenzoic acid have been studied. These studies help understand the hydrogen-bonded assembly and are useful in the field of crystal engineering (Sangeetha et al., 2018).

Dynamic Behavior in Solution

The dynamic behavior of certain 1,3,5-triazine derivatives, like 2-anilino-6-chloro-4-methoxy-1,3,5-triazine, has been analyzed using NMR studies. These studies provide insights into the internal rotation and stability of these compounds in solution (Belyakov, Shastin, & Strelenko, 2001).

Drug-Peptide Conjugates for Anticancer Therapy

1,3,5-Triazine derivatives have been used to synthesize drug-peptide conjugates, showing potential in anticancer therapy. These conjugates have been evaluated for their specificity and efficacy against cancer cells, indicating their potential in targeted cancer treatments (Kinas, Opolski, Kolesińska, & Kaminski, 2000).

Mécanisme D'action

Target of Action

Triazine derivatives are known for their wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-hiv, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.

Mode of Action

It is known that triazine derivatives interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This interaction can lead to changes in the target molecules, potentially altering their function and leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways related to cell proliferation, inflammation, and various disease processes .

Result of Action

Given the wide range of biological activities associated with triazine derivatives, the effects could potentially include alterations in cell proliferation, inflammation, and various disease processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine. For instance, the compound’s thermal phase change properties were studied, and depending on the functional group introduced, the melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C . This suggests that temperature could be a significant environmental factor affecting the compound’s stability and action.

Analyse Biochimique

Biochemical Properties

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair processes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can disrupt the normal function of cells by inhibiting key enzymes involved in metabolic pathways . This disruption can lead to changes in gene expression, as the cell attempts to compensate for the inhibited pathways. Additionally, this compound can affect cell signaling pathways by interacting with signaling proteins, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and inhibit their function. This compound can form covalent bonds with the active sites of enzymes, leading to their inhibition . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The inhibition of enzymes and alteration of gene expression are key aspects of the molecular mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, as cells attempt to compensate for the inhibited pathways. These changes can include alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in nucleotide synthesis and DNA repair . By inhibiting these enzymes, this compound can alter the flux of metabolites through these pathways, leading to changes in metabolite levels. Additionally, it can affect the activity of cofactors required for enzyme function, further influencing metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can affect its activity and function, as it may interact with different biomolecules in different cellular environments.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in inhibiting enzymes and altering cellular processes.

Propriétés

IUPAC Name |

2-chloro-4-methoxy-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPBGEPRGFCZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

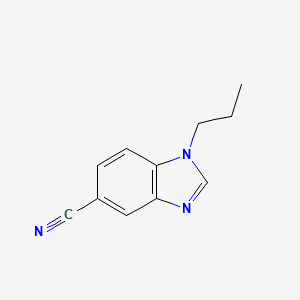

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)